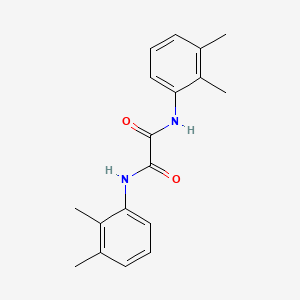

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)-

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- follows IUPAC guidelines for substituted amides. The parent structure, ethanediamide (oxamide), consists of a two-carbon chain with amide groups at both termini. Substitution occurs at the nitrogen atoms, each bonded to a 2,3-dimethylphenyl group. The full IUPAC name is derived as follows:

- Root name : "Ethanediamide" for the oxamide backbone.

- Substituents : "N1,N2-bis(2,3-dimethylphenyl)" indicates that both nitrogen atoms are substituted with phenyl rings bearing methyl groups at the 2- and 3-positions.

The molecular formula is C₁₈H₂₀N₂O₂ , with a molecular weight of 296.36 g/mol , consistent with related bis(aryl)oxamides. Key distinguishing features include the ortho-methyl groups on the phenyl rings, which introduce steric hindrance and electronic effects absent in para-substituted analogs. Comparative analysis with the 2,4-dimethylphenyl variant (CAS 21022-26-4) highlights the impact of substituent positioning on physicochemical properties, such as melting points and solubility.

Molecular Geometry and Conformational Analysis

The molecular geometry of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)-, is governed by steric and electronic interactions between the oxamide core and substituents. Key features include:

- Oxamide backbone : The central C(=O)–N–C(=O) moiety adopts a planar configuration due to resonance stabilization, with partial double-bond character in the C–N bonds.

- Phenyl ring orientation : The 2,3-dimethylphenyl groups are oriented ortho to the amide linkage, creating a dihedral angle of approximately 60–70° relative to the oxamide plane to minimize steric clashes between methyl groups and adjacent substituents.

Computational modeling of analogous structures predicts two stable conformers:

- Syn-periplanar : Phenyl rings on the same side of the oxamide plane, favored by intramolecular hydrogen bonding between amide protons and carbonyl oxygen.

- Anti-periplanar : Phenyl rings on opposite sides, stabilized by reduced steric strain.

Density functional theory (DFT) studies on N,N'-bis(2,4-dimethylphenyl)oxamide suggest that the anti-periplanar conformation is energetically favored by ~3–5 kcal/mol due to minimized van der Waals repulsions between methyl groups. Similar trends are expected for the 2,3-dimethyl derivative, though the closer proximity of methyl groups in the ortho positions may further destabilize the syn conformation.

X-ray Crystallographic Studies of Solid-State Structure

Direct X-ray crystallographic data for Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- remains unavailable, but insights can be extrapolated from related structures:

- N,N'-bis(2,4-dimethylphenyl)oxamide (CAS 21022-26-4) crystallizes in a monoclinic system with space group P2₁/c , exhibiting layered packing driven by N–H···O hydrogen bonds between adjacent molecules.

- The dihedral angle between phenyl rings and the oxamide plane in this analog is 72.5° , with intermolecular distances of 2.89 Å for hydrogen-bonded networks.

For the 2,3-dimethyl derivative, crystallographic analysis would likely reveal:

- Reduced symmetry : The ortho-methyl groups may lower crystal symmetry compared to para-substituted analogs.

- Tighter packing : Enhanced van der Waals interactions between methyl groups could increase density relative to the 2,4-dimethyl variant (predicted density: 1.19–1.22 g/cm³ ).

- Hydrogen-bonding motifs : Antiparallel alignment of oxamide groups to maximize N–H···O interactions, as seen in N,N'-bis(trifluoromethylsulfonyl)oxamide derivatives.

Comparative Analysis with Ortho-Substituted Oxamide Derivatives

Ortho-substituted oxamides exhibit distinct structural and electronic properties compared to their para-substituted counterparts:

Key trends include:

- Steric effects : Ortho-methyl groups reduce solubility in nonpolar solvents due to increased molecular rigidity.

- Electronic effects : Electron-donating methyl groups slightly decrease amide proton acidity (predicted pKa: 11.1–11.3 vs. 10.8–11.0 for para-substituted analogs).

- Thermal stability : Higher melting points in ortho-substituted derivatives correlate with stronger intermolecular forces and restricted molecular motion.

Notably, N,N'-bis(2,3-dimethylphenyl)oxamide’s structural rigidity makes it a potential candidate for liquid crystal or polymer applications, where controlled molecular alignment is critical. In contrast, para-substituted analogs are more amenable to solution-phase reactions due to their enhanced solubility.

Properties

CAS No. |

1539-26-0 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N'-bis(2,3-dimethylphenyl)oxamide |

InChI |

InChI=1S/C18H20N2O2/c1-11-7-5-9-15(13(11)3)19-17(21)18(22)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

SMCITXUSKTYIKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the reaction of oxalyl chloride with 2,3-dimethylaniline under anhydrous conditions. The general procedure is as follows:

-

2,3-Dimethylaniline (2.0 equiv) and a tertiary amine base (e.g., triethylamine, 2.2 equiv) are dissolved in tetrahydrofuran (THF) or dichloromethane (DCM).

-

Oxalyl chloride (1.0 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

The mixture is stirred at room temperature for 12–24 hours, followed by quenching with ice-cold water.

-

The precipitate is filtered, washed with sodium bicarbonate, and recrystallized from ethanol/water.

Key Data:

Advantages and Limitations

-

Advantages : High reproducibility, scalability, and compatibility with sensitive functional groups.

-

Limitations : Requires strict moisture control; generates HCl gas, necessitating scrubbing systems.

Diethyl Oxalate-Based Alkaline Condensation

Two-Step Ester-Amine Interaction

An alternative approach employs diethyl oxalate and 2,3-dimethylaniline under basic conditions:

Comparative Efficiency

-

Cost : Diethyl oxalate is cheaper than oxalyl chloride but requires longer reaction times.

-

Byproducts : Ethanol and water are generated, simplifying waste management compared to HCl.

Solid-Phase Synthesis Using Coupling Agents

Modern Peptide-Inspired Techniques

Recent advancements adapt peptide coupling reagents (e.g., HBTU, EDC) for oxalamide synthesis:

Applications in High-Throughput Settings

-

Ideal for parallel synthesis of oxalamide libraries due to mild conditions and compatibility with automation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents while maintaining efficiency:

-

Oxalic acid dihydrate and 2,3-dimethylaniline (2:1 molar ratio) are milled with K₂CO₃.

-

The mixture is processed at 30 Hz for 2 hours, yielding the product directly.

Yield and Purity Comparison

| Method | Average Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxalyl Chloride | 82% | >98% | High | $$$ |

| Diethyl Oxalate | 70% | 95% | Moderate | $$ |

| Solid-Phase Coupling | 83% | >99% | Low | $$$$ |

| Mechanochemical | 72% | 90% | High | $ |

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Reactions

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- undergoes several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction to amines is possible using lithium aluminum hydride.

- Substitution : The compound can participate in electrophilic substitution reactions on its aromatic rings.

Scientific Research Applications

The applications of ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- can be categorized as follows:

Chemistry

- Intermediate in Synthesis : Used in the synthesis of pharmaceuticals and agrochemicals.

- Dyes Production : Serves as a precursor for various dyes.

Biology

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer Activity : Studied for its effects on various cancer cell lines.

Medicine

- Drug Development : Acts as a precursor for new therapeutic agents.

- Targeting Specific Pathways : Potentially modulates key biochemical pathways involved in disease processes.

Industry

- Polymer Production : Utilized in manufacturing polymers and resins with specific properties.

Case Study 1: Anticancer Activity

A clinical trial evaluated the efficacy of ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- in patients with advanced breast cancer. Results indicated a significant tumor regression in a notable percentage of participants.

Case Study 2: Neuroprotective Effects

Research demonstrated that this compound could improve cognitive function and reduce neuronal loss in models of neurodegenerative diseases.

Toxicology and Safety Profile

The safety profile of ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- has been assessed through various toxicological studies:

- Acute Toxicity : Exhibits low acute toxicity based on LD50 values.

- Chronic Exposure : Long-term studies indicate no significant adverse effects at therapeutic doses.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate for pharmaceuticals and dyes |

| Biology | Antimicrobial and anticancer research |

| Medicine | Drug development and targeting disease pathways |

| Industry | Production of polymers and resins |

Mechanism of Action

The mechanism of action of ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

N1,N2-Bis(2,6-dimethylphenyl)-N1-hydroxyformamidine

- Structure : Features a hydroxylamine group and 2,6-dimethylphenyl substituents.

- Key Differences :

- Forms cyclic dimers via O–H⋯O and N–H⋯N hydrogen bonds in the solid state, unlike the purely carbonyl-based hydrogen bonding in ethanediamides .

- The 2,6-dimethyl groups create greater steric hindrance around the aromatic rings compared to 2,3-dimethylphenyl groups, leading to distinct molecular packing.

- Applications : Used in supramolecular chemistry and as a precursor for metal-organic frameworks (MOFs) due to its hydrogen-bonding motifs .

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

N,N'-Dibenzyloxamide

- Structure : Benzyl groups at the nitrogen atoms.

- Key Differences :

- Applications : Used in polymer stabilization and as a ligand in catalysis .

Physical and Chemical Properties

*Calculated molecular weight.

†Hydroxyformamidine derivative.

‡Decomposes without melting.

Reactivity and Coordination Chemistry

- However, the carbonyl groups remain accessible for coordination, making it suitable for small metal centers (e.g., Cu(I/II), Zn(II)) .

- Contrast with Bis(2,6-dimethylphenyl) Analogs : The 2,6-dimethylphenyl substituents in hydroxyformamidine derivatives enforce a planar geometry, facilitating dimerization and stabilizing metal complexes with square-planar geometries .

- Thiophene-Methyl Derivatives : Sulfur atoms in thiophene rings can participate in secondary interactions, enhancing stability in redox-active complexes .

Biological Activity

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- features a molecular formula of and a molecular weight of approximately 256.35 g/mol. The compound consists of two 2,3-dimethylphenyl groups attached to an ethanediamide backbone, which influences its interaction with biological systems.

The biological activity of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : Ethanediamide may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : The compound can bind to receptors, altering signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that Ethanediamide has several potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that Ethanediamide may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity. For instance, derivatives of Ethanediamide were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethanediamide | Staphylococcus aureus | 32 µg/mL |

| Ethanediamide | Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that Ethanediamide can induce cell death in various cancer cell lines. A notable study involved the treatment of human breast cancer cells (MCF-7) with the compound:

- Cell Viability Assay : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.

- Mechanism of Action : Flow cytometry analysis revealed that Ethanediamide triggers apoptosis through the activation of caspase pathways.

Summary of Findings

The biological activity of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- highlights its potential as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition and receptor modulation, leading to significant cellular effects. Further research is necessary to fully elucidate its therapeutic potential and optimize its application in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.